molecular formula C10H13BO4 B6342826 4-(Ethoxycarbonyl)-2-methylphenylboronic acid;  96% CAS No. 2096339-62-5

4-(Ethoxycarbonyl)-2-methylphenylboronic acid; 96%

Cat. No. B6342826
CAS RN: 2096339-62-5
M. Wt: 208.02 g/mol
InChI Key: LWBVSJUFMSDTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxycarbonyl)-2-methylphenylboronic acid is a type of organic compound . It is part of the Thermo Scientific Chemicals product portfolio . The IUPAC name for this compound is [4-(2-ethoxy-2-oxoethyl)phenyl]boronic acid and its molecular formula is C10H13BO4 .


Molecular Structure Analysis

The molecular structure of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid consists of a phenyl ring (a cyclic group of six carbon atoms) with a boronic acid group and an ethoxycarbonyl group attached . The InChI Key for this compound is RDIRUZGSOKLANG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Ethoxycarbonyl)-2-methylphenylboronic acid are not available, boronic acids in general are known to be involved in various types of reactions. For instance, they can participate in oxidative hydroxylation for the preparation of phenols .

Scientific Research Applications

Supramolecular Assemblies Design

4-(Ethoxycarbonyl)-2-methylphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. It has been involved in forming complexes through hydrogen bonding interactions, demonstrating its utility in creating novel molecular structures and understanding hydrogen bonding dynamics in supramolecular chemistry (Pedireddi & Seethalekshmi, 2004).

Fluorescent Probes for Monosaccharides

This compound is also utilized in synthesizing fluorescent probes sensitive to monosaccharides. By incorporating it into a borondipyrromethene (BDP) dye derivative, researchers have developed a probe that selectively recognizes D-fructose, D-galactose, and D-glucose. This application underscores the compound's potential in bioanalytical chemistry for monitoring sugar levels in various biological and environmental samples (Haiyu, 2014).

Crystal Structure and Spectroscopy

The structural properties of related ethoxycarbonyl phenylboronic acid derivatives have been extensively studied through X-ray crystallography, spectroscopy, and DFT calculations. These studies provide insights into the molecular and electronic structure of these compounds, facilitating their application in materials science and molecular engineering (Venkatesan et al., 2016).

Enantioselective Recognition

Research indicates that derivatives of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid can be used for the enantioselective recognition of amines. This application is crucial in chiral chemistry, where the selective identification and separation of enantiomers are vital for pharmaceuticals and other industries (Ghosn & Wolf, 2011).

Catalytic Activity and Synthesis

Its derivatives have been explored for catalytic activities, such as in the ligand-free hydroxylation of phenylboronic acids and the reduction of dyes at room temperature. These findings demonstrate the compound's versatility and potential in catalysis and environmental remediation (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).

properties

IUPAC Name

(4-ethoxycarbonyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBVSJUFMSDTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)-2-methylphenylboronic acid

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